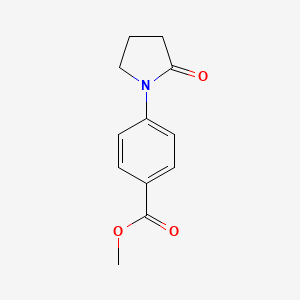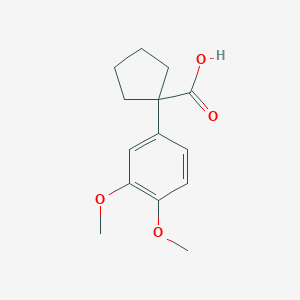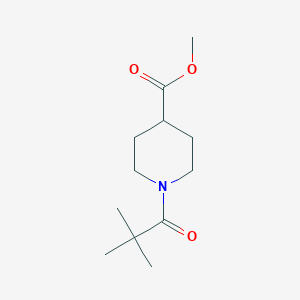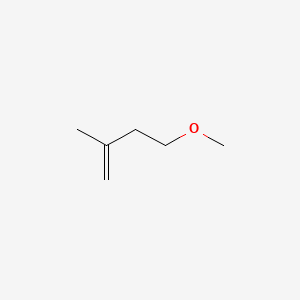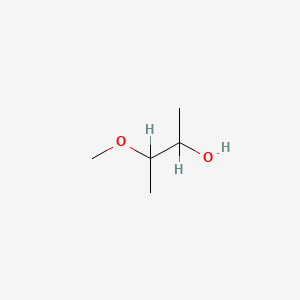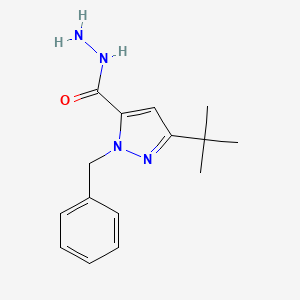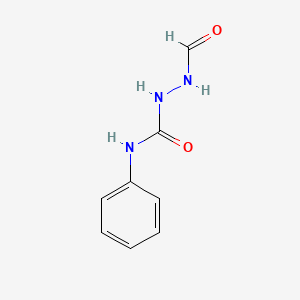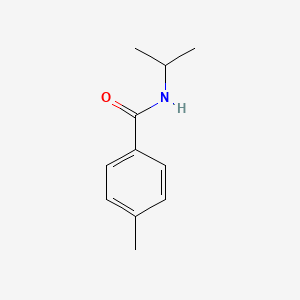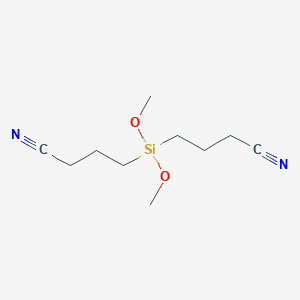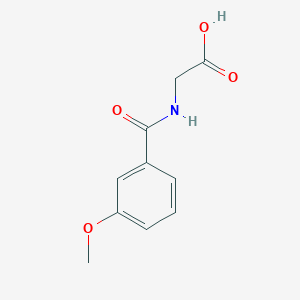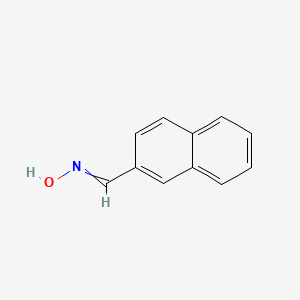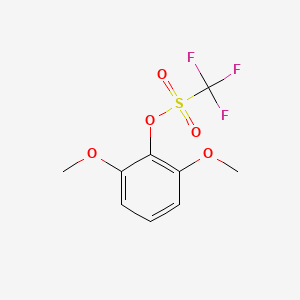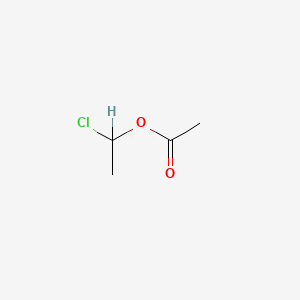
1-Chloroethyl acetate
描述
1-Chloroethyl acetate is an organic compound with the molecular formula C4H7ClO2. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its reactivity and is often utilized in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloroethyl acetate can be synthesized through the reaction of 1-chloroethanol with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of 1-chloroethanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to increase the reaction rate and yield.
化学反应分析
Types of Reactions: 1-Chloroethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxyethyl acetate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce acetic acid and 1-chloroethanol.
Reduction: The compound can be reduced to form ethyl acetate and hydrogen chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions with water are employed.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: 1-Hydroxyethyl acetate
Hydrolysis: Acetic acid and 1-chloroethanol
Reduction: Ethyl acetate and hydrogen chloride
科学研究应用
1-Chloroethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is employed in the production of solvents, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloroethyl acetate involves its reactivity as an ester and an alkyl halide. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
相似化合物的比较
1-Chloroethyl acetate can be compared with other similar compounds such as:
Ethyl acetate: Unlike this compound, ethyl acetate does not contain a chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Bromoethyl acetate: This compound is similar in structure but contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
1-Chloroethyl propionate: This compound has a similar structure but with a different ester group, which can influence its physical and chemical properties.
This compound is unique due to its combination of ester and alkyl halide functionalities, making it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
1-chloroethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKKDGMMKSOGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974559 | |
| Record name | 1-Chloroethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-58-3 | |
| Record name | Ethanol, 1-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloroethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


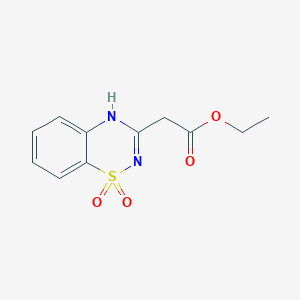
![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
